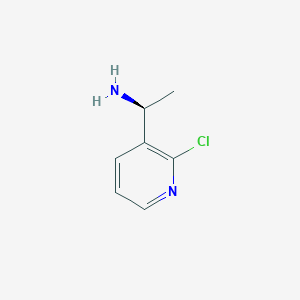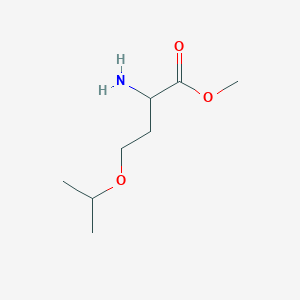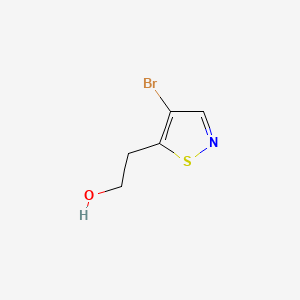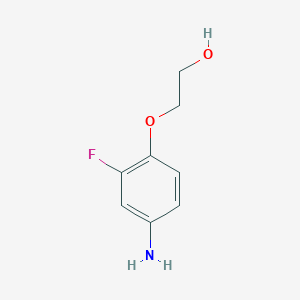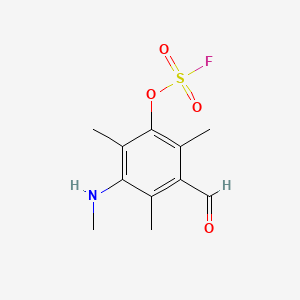
3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate is a complex organic compound with a unique structure that includes a formyl group, multiple methyl groups, a methylamino group, and a sulfurofluoridate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate typically involves multiple steps, including the introduction of the formyl group, methyl groups, and the sulfurofluoridate moiety. Common reagents used in the synthesis include formylating agents, methylating agents, and sulfur-fluorine compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group would yield a carboxylic acid, while reduction would yield an alcohol.
Scientific Research Applications
3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate involves its interaction with molecular targets through its functional groups. The formyl group can form hydrogen bonds, the methyl groups can provide hydrophobic interactions, and the sulfurofluoridate moiety can participate in unique chemical reactions. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Formyl-2,4,6-trimethylphenyl sulfurofluoridate: Lacks the methylamino group.
2,4,6-Trimethyl-5-(methylamino)phenyl sulfurofluoridate: Lacks the formyl group.
3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfonate: Contains a sulfonate group instead of a sulfurofluoridate moiety.
Uniqueness
3-Formyl-2,4,6-trimethyl-5-(methylamino)phenyl sulfurofluoridate is unique due to the presence of both the formyl and methylamino groups, as well as the sulfurofluoridate moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C11H14FNO4S |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
1-fluorosulfonyloxy-3-formyl-2,4,6-trimethyl-5-(methylamino)benzene |
InChI |
InChI=1S/C11H14FNO4S/c1-6-9(5-14)7(2)11(17-18(12,15)16)8(3)10(6)13-4/h5,13H,1-4H3 |
InChI Key |
QZUBOWTWJVKJGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1NC)C)OS(=O)(=O)F)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-3-[5-(trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B13546640.png)
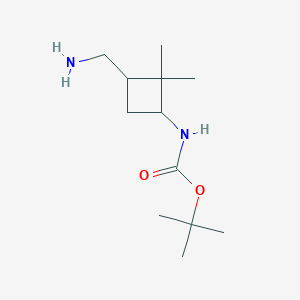


![3-[4-(2-hydroxyethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13546672.png)
